Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17509870
InChI: InChI=1S/C8H10N4O2/c1-5(3-9)12-4-6(10)7(11-12)8(13)14-2/h4-5H,10H2,1-2H3
SMILES:
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol

Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17509870

Molecular Formula: C8H10N4O2

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
IUPAC Name methyl 4-amino-1-(1-cyanoethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C8H10N4O2/c1-5(3-9)12-4-6(10)7(11-12)8(13)14-2/h4-5H,10H2,1-2H3
Standard InChI Key KTXIICDOOSFFEI-UHFFFAOYSA-N
Canonical SMILES CC(C#N)N1C=C(C(=N1)C(=O)OC)N

Introduction

Molecular and Structural Characteristics

Core Architecture and Functional Groups

The pyrazole ring in methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate serves as a planar, aromatic heterocycle with two adjacent nitrogen atoms. Positional substituents impart distinct electronic and steric properties:

  • Amino group (C4): Enhances hydrogen-bonding capacity and participates in resonance stabilization of the ring.

  • Carboxylate ester (C3): Introduces electrophilic character and potential for hydrolytic modification to carboxylic acid derivatives.

  • Cyanoethyl group (N1): A nitrile-containing side chain that influences lipophilicity and serves as a synthetic handle for further functionalization.

The compound’s canonical SMILES string (CC(C#N)N1C=C(C(=N1)C(=O)OC)N) and InChIKey (KTXIICDOOSFFEI-UHFFFAOYSA-N) confirm its unique stereoelectronic profile.

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain unpublished. Predictive models suggest:
LogP0.26(moderate lipophilicity),TPSA86.93A˚2(high polar surface area)\text{LogP} \approx 0.26 \, (\text{moderate lipophilicity}), \quad \text{TPSA} \approx 86.93 \, \text{Å}^2 \, (\text{high polar surface area}) .
These values imply limited blood-brain barrier permeability but potential for oral bioavailability .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptorSource
Molecular formulaC₈H₁₀N₄O₂
Molecular weight194.19 g/mol
Hydrogen bond donors2
Hydrogen bond acceptors4
Rotatable bonds3

Synthetic Approaches and Reaction Pathways

Retrosynthetic Analysis

While no published synthesis explicitly targets this compound, analogous pyrazole carboxylates are typically constructed via:

  • Cyclocondensation: Between hydrazines and 1,3-dielectrophiles like β-keto esters .

  • Post-functionalization: Introducing substituents to preformed pyrazole cores through alkylation or nucleophilic substitution .

Hypothetical Synthesis Route

A plausible pathway could involve:

  • Formation of pyrazole ring: Reacting methyl acetoacetate with hydrazine hydrate to yield methyl 3-pyrazolecarboxylate.

  • N1-Alkylation: Treating with acrylonitrile under basic conditions to install the cyanoethyl group .

  • C4-Amination: Direct amination via Chichibabin reaction or nucleophilic substitution of a leaving group .

Critical challenges include regioselectivity in alkylation and avoiding over-amination at other positions.

Comparative Analysis with Structural Analogs

Ethyl 5-Amino-4-Cyano-1-Phenyl-1H-Pyrazole-3-Carboxylate

This analog ( ) demonstrates:

  • Enhanced thermal stability from aryl substitution (m.p. 153–154°C vs. unreported for target compound) .

  • Utility in synthesizing pyrazolopyrimidines via acid-catalyzed cyclization .

Methyl 1-(3,4-Dichlorobenzyl)-1H-Pyrazole-3-Carboxylate

Features:

  • Higher molecular weight (285.13 g/mol) and lipophilicity (LogP ≈ 2.8) .

  • Antifungal activity against Candida albicans (MIC₉₀ = 32 μg/mL) , suggesting possible bioactivity in the cyanoethyl analog.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic optimization: Develop regioselective methods avoiding isomeric byproducts.

  • ADMET profiling: Assess metabolic stability, CYP inhibition, and hERG liability.

  • Target deconvolution: High-throughput screening against kinase and protease libraries.

Derivative Design Strategies

  • Ester → amide conversion: To modulate solubility and target engagement.

  • Nitrile bioisosteres: Replace with tetrazoles or carboxylic acids to alter reactivity .

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